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Welcome to the technical support center for researchers, scientists, and drug development

professionals. This resource provides troubleshooting guides and frequently asked questions

(FAQs) to help you address the common challenge of autofluorescence when imaging natural

products in your experiments.

Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when imaging natural products?

Autofluorescence is the natural emission of light by biological structures or the compounds

themselves when excited by a light source.[1] Many natural products, due to their complex

molecular structures, are inherently fluorescent. This intrinsic fluorescence can create a high

background signal that obscures the specific fluorescent signals from your probes or labels,

making it difficult to accurately detect and quantify your target molecules.[1][2] Common

endogenous sources of autofluorescence in biological samples include collagen, elastin,

lipofuscin, NADH, and flavins.[3][4]

Q2: How can I determine if the background signal in my image is from autofluorescence?

The most straightforward method is to prepare an unstained control sample. This sample

should undergo all the same processing steps as your experimental samples, including fixation

and any treatments with the natural product, but without the addition of any fluorescent labels

(e.g., fluorescently-conjugated antibodies or dyes).[4][5] When you image this control, any
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fluorescence you observe can be attributed to autofluorescence from the cells, tissue, or the

natural product itself.

Q3: Can my sample preparation method increase autofluorescence?

Yes, certain experimental procedures can induce or enhance autofluorescence. Aldehyde-

based fixatives like formaldehyde and glutaraldehyde are known to increase autofluorescence

by reacting with amines in the tissue to form fluorescent products.[3][4] The duration of fixation

can also play a role; longer fixation times may lead to a stronger autofluorescence signal.[3]

Heat and dehydration of samples can also contribute to increased autofluorescence.[3][6]

Q4: Are there any simple initial steps I can take to minimize autofluorescence?

Before resorting to more complex quenching techniques, consider these initial steps:

Optimize Fluorophore Selection: Choose fluorophores that are spectrally distinct from the

autofluorescence emission. Since autofluorescence is often strongest in the blue and green

channels, selecting probes that emit in the red or far-red regions of the spectrum can

significantly improve your signal-to-noise ratio.[4][5][7] Brighter fluorophores can also help to

overpower the background signal.[4]

Adjust Imaging Parameters: Optimize your microscope settings, such as laser power and

detector gain, using your stained sample and the unstained control to maximize your specific

signal while minimizing the background.

Change Fixation Method: If possible, consider using an organic solvent fixative, such as ice-

cold methanol or ethanol, which tend to induce less autofluorescence than aldehyde-based

fixatives.[4]

Troubleshooting Guides
Issue: High background fluorescence is obscuring the signal from my fluorescently labeled

target after treatment with a natural product.

This is a common issue when working with fluorescent natural products or when the natural

product induces changes in the cellular environment that increase autofluorescence. The
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following decision tree and detailed protocols can guide you in selecting and implementing an

appropriate autofluorescence reduction strategy.

Decision Tree for Selecting an Autofluorescence
Reduction Method
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High Autofluorescence Observed Image Unstained Control Is the primary source of
autofluorescence known?

Fixation-InducedYes (Fixation)

Lipofuscin GranulesYes (Lipofuscin)

Broad Spectrum / Unknown

No / Unsure

Use Sodium Borohydride

Use Sudan Black B
or TrueBlack™

Try Photobleaching

Use Spectral Unmixing

Consider Commercial Kits
(e.g., TrueVIEW™)
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Start

Acquire Lambda Stack of
Unstained Control (Autofluorescence Spectrum)

Acquire Lambda Stacks of
Single-Stained Controls (Fluorophore Spectra)

Use Spectral Unmixing Software

Acquire Lambda Stack of
Fully Stained Experimental Sample

Define Reference Spectra:
1. Autofluorescence
2. Each Fluorophore

Run Linear Unmixing Algorithm

Generate Separate Images for
Each Fluorophore and Autofluorescence

Analysis of Unmixed Images

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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